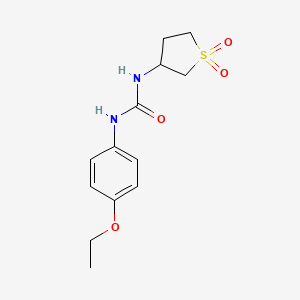![molecular formula C21H29NO B5255354 [o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol](/img/structure/B5255354.png)
[o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol is a complex organic compound with a unique structure that includes a dimethylaminoethyl group, a phenyl group, and a t-butylcarbinol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of [1-(dimethylamino)ethyl]benzene with phenylmagnesium bromide, followed by the addition of t-butyl lithium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents can also enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and t-butyl groups contribute to the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[1-(Dimethylamino)ethyl]benzene: Shares the dimethylaminoethyl group but lacks the phenyl and t-butylcarbinol groups.
Phenylmagnesium bromide: Used as a reagent in the synthesis of [o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol.
t-Butyl lithium: Another reagent used in the synthesis process.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and reactivity, while the phenyl and t-butylcarbinol groups contribute to its stability and hydrophobicity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[2-[1-(dimethylamino)ethyl]phenyl]-2,2-dimethyl-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-16(22(5)6)18-14-10-11-15-19(18)21(23,20(2,3)4)17-12-8-7-9-13-17/h7-16,23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUTBYMCJGZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(C2=CC=CC=C2)(C(C)(C)C)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5255271.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5255277.png)
![3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B5255285.png)
![1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5255290.png)

![2-(5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-furyl)benzonitrile](/img/structure/B5255314.png)
![N-isopropyl-4,5-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B5255339.png)
![ethyl 7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5255340.png)
![7-chloro-2-[2-(4-nitrophenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5255347.png)

![methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5255358.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-phenylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5255364.png)
![N-methyl-1-(8-quinolinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5255369.png)
![2-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5255383.png)
